2-(4-morpholinyl)-5-Thiazolemethanamine
Description
2-(4-Morpholinyl)-5-thiazolemethanamine is a heterocyclic compound featuring a thiazole core substituted with a morpholinyl group at the 2-position and an amine group at the 5-position.
Properties
IUPAC Name |
(2-morpholin-4-yl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11/h6H,1-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHAVROYYDYQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-morpholinyl)-5-thiazolemethanamine typically involves the formation of the thiazole ring followed by the introduction of the morpholine moiety. One common method involves the reaction of a thioamide with a halogenated ketone to form the thiazole ring. Subsequently, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the morpholine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-morpholinyl)-5-thiazolemethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential to treat various diseases. Its structure-activity relationship is investigated to optimize its efficacy and reduce toxicity.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)-5-thiazolemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Structural and Functional Analogues
The provided evidence highlights several structurally related thiazole and thiazolidine derivatives, which serve as relevant analogues for comparison:
Key Analogues from :
(Z)-N-(4-Fluorophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine (5d) : Features a fluorophenyl substituent and methoxybenzylidene moiety.
(Z)-5-((Z)-4-Methoxybenzylidene)-3,4-dimethyl-N-(4-nitrophenyl)thiazolidin-2-imine (5e) : Contains a nitro group on the phenyl ring.
(Z)-5-((Z)-4-Methoxybenzylidene)-3,4-dimethyl-N-(4-(trifluoromethyl)phenyl)thiazolidin-2-imine (5f) : Substituted with a trifluoromethyl group.
(Z)-5-((Z)-4-Methoxybenzylidene)-3,4-dimethyl-N-(p-tolyl)thiazolidin-2-imine (5g) : Includes a methyl group on the phenyl ring.
These compounds share a thiazolidine backbone but differ in aryl substituents, which influence electronic properties, solubility, and biological activity. Unlike 2-(4-morpholinyl)-5-thiazolemethanamine, these analogues lack the primary amine group and instead feature imine linkages, which may reduce their stability under acidic conditions .
Comparative Analysis of Physicochemical Properties
Table 1: Physical Properties of Analogues vs. Target Compound
| Compound | Melting Point (°C) | Key Substituents | Solubility Trends |
|---|---|---|---|
| 5d | 122–123 | 4-Fluorophenyl, methoxybenzylidene | Moderate in polar solvents |
| 5e | 120–122 | 4-Nitrophenyl, methoxybenzylidene | Low in aqueous media |
| 5f | 120–121 | 4-Trifluoromethylphenyl | Lipophilic |
| 5g | Data not provided | p-Tolyl | Likely hydrophobic |
| Target Compound | Not reported | Morpholinyl, primary amine | Expected high polarity |
Notes:
- Electron-withdrawing groups (e.g., nitro in 5e) reduce solubility in water but enhance reactivity in electrophilic substitutions.
- The morpholinyl group in the target compound likely improves aqueous solubility compared to aryl-substituted analogues .
Biological Activity
2-(4-morpholinyl)-5-thiazolemethanamine, commonly referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a thiazole ring fused with a morpholine moiety, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . The presence of the morpholine group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and water |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmission and other signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 10 to 50 µg/mL, indicating a potent antimicrobial effect.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. In cell line studies, it was found to induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cell lines such as HeLa and MCF-7.
- Apoptotic Pathways : Activation of caspase pathways was observed, leading to programmed cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives tested, particularly against Gram-positive bacteria . -
Anticancer Research :
A research article published in Cancer Letters reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
